4-bromo-2-fluoropyridine-3-carboxamide
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Overview
Description
4-Bromo-2-fluoropyridine-3-carboxamide is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoropyridine-3-carboxamide typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-fluoropyridine followed by the introduction of a carboxamide group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like dimethylformamide or tetrahydrofuran. The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-fluoropyridine-3-carboxamide, while coupling reactions can produce various biaryl derivatives .
Scientific Research Applications
4-Bromo-2-fluoropyridine-3-carboxamide has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Agricultural chemistry: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Material science: It is employed in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but lacks the carboxamide group, making it less versatile in certain synthetic applications.
5-Bromo-2-fluoropyridine: Another isomer with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
4-Bromo-2-fluoropyridine-3-carboxamide is unique due to the presence of both bromine and fluorine atoms along with a carboxamide group. This combination of functional groups enhances its reactivity and allows for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
CAS No. |
2763759-04-0 |
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Molecular Formula |
C6H4BrFN2O |
Molecular Weight |
219.01 g/mol |
IUPAC Name |
4-bromo-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4BrFN2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
UDAMTVZJBJGAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(=O)N)F |
Purity |
95 |
Origin of Product |
United States |
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